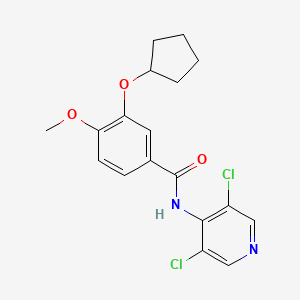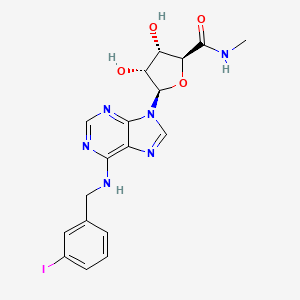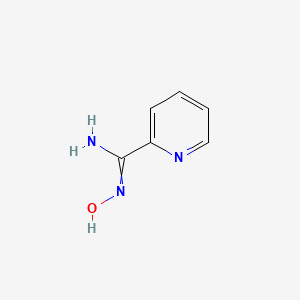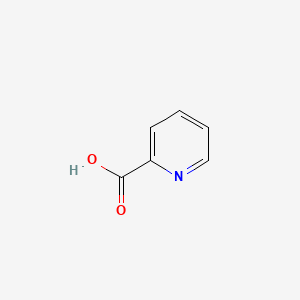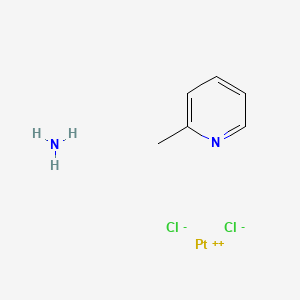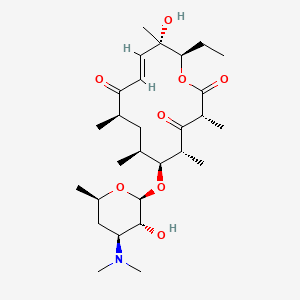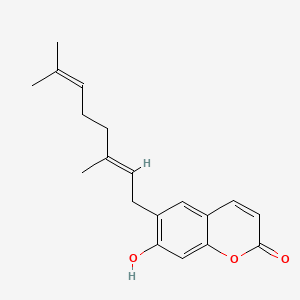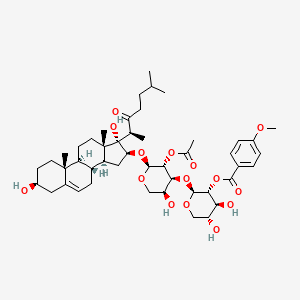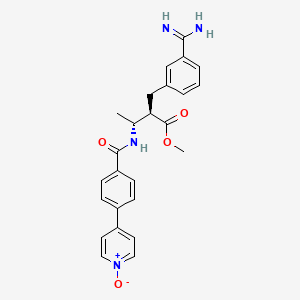
苦味毒素
描述
Picrotoxin is a natural plant-derived poison that acts as a selective GABA A receptor antagonist . It is functional in vivo and is used to study the role of GABA A receptors in the central nervous system as well in the periphery . Picrotoxin induces seizures in adult and immature animals and is used to study GABA A-dependent seizures and drugs that block this pathway .
Synthesis Analysis
The synthesis of Picrotoxin involves a concise, stereocontrolled process . The brevity of the route owes to regio- and stereoselective formation of the [4.3.0] bicyclic core by incorporation of a symmetrizing geminal dimethyl group at C5 . A remarkable stabilizing effect of a C5 methyl has been observed, which completely blocks C15 alcoholysis via destabilization of an intermediate twist-boat conformer .
Molecular Structure Analysis
Picrotoxin has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .
Chemical Reactions Analysis
Picrotoxin antagonizes the GABA A receptor channel directly . This is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane . Therefore, Picrotoxin prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .
Physical and Chemical Properties Analysis
Picrotoxin has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .
科学研究应用
神经药理学:GABA受体拮抗剂
苦味毒素已知能阻断GABA激活的氯离子通道,作为哺乳动物GABAA受体的非竞争性拮抗剂。 该特性使其成为神经药理学研究中的宝贵工具,用于研究GABA受体的功能和调节,GABA受体在介导中枢神经系统的抑制性神经传递中起着至关重要的作用 .
中枢神经系统兴奋剂和中枢神经系统抑制剂中毒的解毒剂
由于其对GABAergic活性的抑制作用,苦味毒素已被用作中枢神经系统(CNS)兴奋剂。 它还可以作为中枢神经系统抑制剂中毒(尤其是巴比妥类药物中毒)的解毒剂,通过抵消其对神经活动产生的抑制作用 .
植物生理学:阴离子转运研究
最近的研究利用苦味毒素研究植物蛋白中阴离子和GABA转运的途径,例如ALMT(铝激活苹果酸转运蛋白)。 苦味毒素抑制这些转运蛋白中的阴离子通量,但不抑制GABA通量,为GABA调节植物蛋白的机制提供了见解 .
心脏药理学
苦味毒素提取自雷公藤的种子,对心脏有直接作用。 观察到它能抑制心脏特异性功能,这在了解心脏药理学和潜在治疗干预方面至关重要 .
药理学研究中的研究工具
苦味毒素调节GABA受体的能力使其成为药理学研究中重要的研究工具,尤其是在研究抗苦味毒素GABA受体的生物物理特性及其对突触传递的影响时 .
作用机制
Target of Action
Picrotoxin, also known as Picrotin - Picrotoxinin, Sesquiterpene, or Lopac0_000916, primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane .
Mode of Action
Picrotoxin acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing Cl- channel permeability and thus promoting an inhibitory influence on the target neuron .
Biochemical Pathways
The primary biochemical pathway affected by Picrotoxin is the GABAergic pathway . By blocking the GABA-activated chloride ionophore, Picrotoxin disrupts the normal inhibitory function of GABA in the central nervous system . This disruption can lead to increased neuronal excitability and, in severe cases, convulsions .
Pharmacokinetics
It is known that picrotoxin is a toxin obtained from the seeds of the shrub anamirta cocculus . It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist .
Result of Action
The primary result of Picrotoxin’s action is its convulsant effects . By blocking the inhibitory effects of GABA, Picrotoxin can cause seizures and, in high enough doses, respiratory paralysis . It has been used as a CNS stimulant and an antidote in poisoning by CNS depressants, especially barbiturates .
安全和危害
未来方向
Picrotoxin has been used to investigate the pathways for anion and GABA transport in Aluminium Activated Malate Transporters (ALMTs) . Results suggest that Picrotoxin inhibits anion flux but not GABA flux and can be used to gain further insights into the mechanism of GABA regulation of plant proteins .
生化分析
Biochemical Properties
Picrotoxin is a noncompetitive antagonist at GABA-A receptors and thus a convulsant . It blocks the gamma-aminobutyric acid-activated chloride ionophore . Picrotoxin antagonizes the GABA A receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane .
Cellular Effects
Picrotoxin has a significant impact on various types of cells and cellular processes. It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist . It influences cell function by preventing Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .
Molecular Mechanism
Picrotoxin exerts its effects at the molecular level by antagonizing the GABA A receptor channel directly . It prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron . Picrotoxin reduces conductance through the channel by reducing not only the opening frequency but also the mean open time .
Temporal Effects in Laboratory Settings
Picrotoxinin, the active component of picrotoxin, hydrolyses quickly into picrotoxic acid, has a short in vivo half-life, and is moderately brain penetrant (brain/plasma ratio 0.3) . This suggests that the effects of Picrotoxin can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Picrotoxin vary with different dosages. For example, the oral LD50 in mice is 15 mg/kg . In large doses, it is a powerful poison, causing unconsciousness, delirium, convulsions, gastro-enteritis, and stimulation of the respiratory centre followed by paralysis .
Metabolic Pathways
It is known that Picrotoxin antagonizes the GABA A receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane .
Transport and Distribution
It is known that Picrotoxin is moderately brain penetrant (brain/plasma ratio 0.3) .
Subcellular Localization
Given its role as a GABA A receptor antagonist, it is likely that it is localized to areas of the cell where these receptors are present .
属性
| { "Design of the Synthesis Pathway": "Picrotoxin can be synthesized through a multi-step process involving the condensation of two primary starting materials, picrotinic acid and picrotoxinin. The synthesis pathway involves several steps of chemical reactions, including esterification, reduction, and condensation reactions.", "Starting Materials": [ "Picrotinic acid", "Picrotoxinin", "Methanol", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Esterification of picrotinic acid with methanol using sulfuric acid as a catalyst to form methyl picrotinate.", "Step 2: Reduction of picrotoxinin with sodium borohydride in methanol to form dihydro-picrotoxinin.", "Step 3: Acetylation of dihydro-picrotoxinin with acetic anhydride in the presence of sodium acetate to form acetyl-dihydro-picrotoxinin.", "Step 4: Condensation of methyl picrotinate with acetyl-dihydro-picrotoxinin in diethyl ether and sodium hydroxide to form picrotoxin." ] } | |
CAS 编号 |
124-87-8 |
分子式 |
C15H18O7.C15H16O6 C30H34O13 |
分子量 |
602.6 g/mol |
IUPAC 名称 |
(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |
InChI |
InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7?,8?,9-,13-,14-,15+;6?,7-,8?,9?,10+,13+,14+,15-/m10/s1 |
InChI 键 |
VJKUPQSHOVKBCO-ZTYBEOBUSA-N |
手性 SMILES |
CC(=C)[C@@H]1C2[C@@H]3[C@@]4([C@](C1C(=O)O2)(CC5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3C4[C@H](C([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
规范 SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
外观 |
Solid powder |
颜色/形态 |
Shiny rhomboid leaflets Colorless, shining, prismatic crystals or white or nearly white microcrystalline powde |
熔点 |
397 °F (EPA, 1998) 203 °C |
| 124-87-8 | |
物理描述 |
Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent. |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable in air; affected by light |
溶解度 |
1 g in 350 ml water 1 g in 5 ml boiling water (approx) 1 g in 13.5 ml 95% ethanol 1 g in 3 ml boiling alcohol (approx) For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Picrotoxin; NSC 403139; NSC-403139; NSC403139 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does picrotoxin exert its convulsant effects?
A1: Picrotoxin acts as a non-competitive antagonist of the GABAA receptor, a ligand-gated chloride channel responsible for mediating inhibitory neurotransmission in the central nervous system [, , , , , , , ]. By blocking this channel, picrotoxin prevents the influx of chloride ions, leading to neuronal hyperexcitability and ultimately, convulsions.
Q2: Are there different mechanisms by which picrotoxin can block the GABAA receptor?
A2: Research suggests that picrotoxin can block GABAA receptors through at least two distinct mechanisms: a use-dependent mechanism and a use-independent mechanism []. The use-dependent mechanism involves picrotoxin binding to the receptor after GABA has bound and induced a conformational change. This mechanism can be selectively blocked by the antagonist α-isopropyl-α-methyl-γ-butyrolactone (αIMGBL). The use-independent mechanism operates regardless of GABA binding and is not affected by αIMGBL.
Q3: Which residue in the GABAA receptor is crucial for picrotoxin sensitivity?
A3: Studies have identified a ring of five threonine residues at a specific depth within the M2 domain of the GABAA receptor as essential for picrotoxin sensitivity []. This finding further supports an allosteric mechanism of picrotoxin inhibition, although the exact binding site of picrotoxin remains to be fully elucidated.
Q4: Can the effects of picrotoxin be modulated by other compounds?
A4: Yes, several compounds have been shown to modulate picrotoxin’s effects. For example, diazepam, a benzodiazepine, can increase picrotoxin binding to GABAA receptors, potentially enhancing its inhibitory effects []. Conversely, the GABAA agonist muscimol can reverse picrotoxin-induced inhibition of GABAA receptors [, ].
Q5: How does picrotoxin impact neuronal activity in the cerebellar interposed nuclei (IN) during classically conditioned eyeblinks?
A5: Research in rabbits has shown that picrotoxin injections can disrupt the expression of conditioned eyeblinks []. This disruption is accompanied by changes in the activity of IN neurons, with initial injections causing mild tonic eyelid closure, increased tonic activity of IN cells, and reduced amplitude of neuronal responses. Subsequent injections abolish conditioned responses, further increase eyelid closure and tonic activity, and often eliminate neuronal responses altogether. These findings highlight the role of GABAA-mediated regulation in IN cell activity and eyeblink conditioning.
Q6: What is the chemical structure of picrotoxin?
A6: Picrotoxin is a mixture of two equimolar compounds: picrotoxinin and picrotin. They are not chemically bonded but held together as a molecular complex.
Q7: What are the molecular formulas and weights of picrotoxinin and picrotin?
A7:* Picrotoxinin: C15H16O6, molecular weight 292.29 g/mol * Picrotin: C15H18O7, molecular weight 310.31 g/mol
Q8: What spectroscopic data is available for picrotoxin and its components?
A8: Spectroscopic data, including 1D- and 2D-NMR ((1)H, (1)H-COSY, HMQC, HMBC, and NOESY) and mass spectrometry data are available for picrotoxin and its individual components [, ]. These data provide insights into the structures and configurations of these molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


